N-(2-chlorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a triazole ring, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the formation of the imidazole and triazole rings followed by their fusion with the chlorophenyl group. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety .
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development
Medicine: Its pharmacological properties are being explored for therapeutic applications, including enzyme inhibition and receptor modulation
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring and exhibit comparable biological activities
Imidazole-containing compounds: These compounds have similar core structures and are known for their diverse pharmacological properties
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18ClN5OS |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H18ClN5OS/c20-16-9-5-4-6-14(16)12-21-17(26)13-27-19-23-22-18-24(10-11-25(18)19)15-7-2-1-3-8-15/h1-9H,10-13H2,(H,21,26) |
InChI Key |
LMACGGBNTBFALS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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